3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(6-Chloro-1H-indol-3-yl)-3-oxopropanenitrile is a synthetic organic compound characterized by the presence of an indole ring substituted with a chlorine atom at the 6-position and a nitrile group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 6-chloroindole.
Step 1: The indole undergoes a formylation reaction to introduce a formyl group at the 3-position, forming 6-chloro-3-formylindole.
Step 2: The formyl group is then converted to a nitrile group through a reaction with a suitable cyanating agent, such as hydroxylamine-O-sulfonic acid, under basic conditions.
Step 3:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or
Mechanism of Action
Target of Action
The primary target of 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile is Topoisomerase IIβ , a ubiquitous enzyme that regulates the topological state of DNA . This enzyme plays a crucial role in many cellular processes, including transcription and replication .
Mode of Action
This compound interacts with its target, Topoisomerase IIβ, by inhibiting its normal physiological activity . This interaction impedes the formation of the Topo-DNA complex, which is essential for the enzyme’s function . The compound acts as a catalytic inhibitor, blocking the enzyme’s ability to regulate the topological state of DNA .
Biochemical Pathways
The inhibition of Topoisomerase IIβ by this compound affects various biochemical pathways. These pathways are primarily related to DNA transcription and replication . The downstream effects of this inhibition include changes in gene expression and DNA structure, which can lead to cell death .
Result of Action
The result of this compound’s action is the inhibition of Topoisomerase IIβ, leading to changes in DNA structure and gene expression . This can cause cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with topoisomerase IIβ, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase IIβ results in the inhibition of the enzyme’s activity, which can lead to the disruption of DNA processes and potentially induce apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with topoisomerase IIβ involves binding to the enzyme’s active site, inhibiting its catalytic activity and preventing DNA replication . This inhibition can lead to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to specific tissues, enhancing its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear enzymes and influence gene expression . The precise localization of this compound is essential for its effective modulation of cellular processes .
Properties
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYBUVHLPUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272140 | |
Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-42-7 | |
Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092299-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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